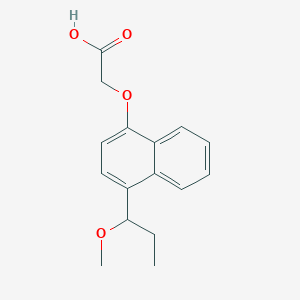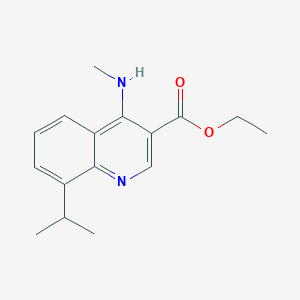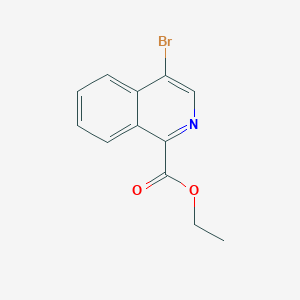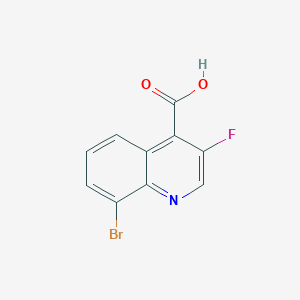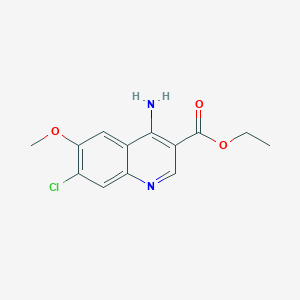![molecular formula C18H15NO2 B11846963 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one CAS No. 55041-54-8](/img/structure/B11846963.png)
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(2-Hydroxy-5-méthylanilino)méthylidène]naphtalène-2-one est un composé chimique de formule moléculaire C18H15NO2 et d'une masse moléculaire de 277,31700 g/mol . Ce composé est connu pour sa structure unique, qui combine un cycle naphtalène avec un groupe anilino, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
La synthèse du 1-[(2-Hydroxy-5-méthylanilino)méthylidène]naphtalène-2-one implique généralement la condensation de la 2-hydroxy-5-méthylaniline avec la naphtalène-2-one dans des conditions de réaction spécifiques. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide ou une base, pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer des procédés par lots à grande échelle avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le 1-[(2-Hydroxy-5-méthylanilino)méthylidène]naphtalène-2-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés de quinone.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile, conduisant à la formation de divers dérivés substitués.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le 1-[(2-Hydroxy-5-méthylanilino)méthylidène]naphtalène-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-[(2-Hydroxy-5-méthylanilino)méthylidène]naphtalène-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le 1-[(2-Hydroxy-5-méthylanilino)méthylidène]naphtalène-2-one peut être comparé à d'autres composés similaires, tels que :
Ester méthylique de l'acide 2-[(2-hydroxy-naphtalène-1-ylméthylidène)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylique : Ce composé partage une structure naphtalénique similaire mais diffère dans ses groupes fonctionnels et son architecture moléculaire globale.
Autres dérivés du naphtalène : Ces composés peuvent avoir différents substituants sur le cycle naphtalène, conduisant à des variations de leurs propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
55041-54-8 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
1-[(2-hydroxy-5-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NO2/c1-12-6-8-18(21)16(10-12)19-11-15-14-5-3-2-4-13(14)7-9-17(15)20/h2-11,20-21H,1H3 |
Clé InChI |
BWCHTRVWYLEMHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=CC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
